(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside
Brand Name: Vulcanchem
CAS No.: 383173-66-8
VCID: VC0016808
InChI: InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10?,11-,12+,13-/m1/s1
SMILES: C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-]
Molecular Formula: C13H17NO6
Molecular Weight: 283.28

(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside

CAS No.: 383173-66-8

Cat. No.: VC0016808

Molecular Formula: C13H17NO6

Molecular Weight: 283.28

* For research use only. Not for human or veterinary use.

(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-beta-D-arabinopyranoside - 383173-66-8

Specification

CAS No. 383173-66-8
Molecular Formula C13H17NO6
Molecular Weight 283.28
IUPAC Name (2S,3S,4R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol
Standard InChI InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10?,11-,12+,13-/m1/s1
Standard InChI Key POWXZODMVVLAHO-PSEXLTFBSA-N
SMILES C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-]

Introduction

(4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside is a complex organic compound belonging to the class of glycosides. It is a modified sugar derivative, specifically designed for research in glycobiology and carbohydrate chemistry. This compound is notable for its unique structural modifications, which make it an interesting subject for studying enzyme-substrate interactions and carbohydrate metabolism.

Synthesis and Reaction Conditions

The synthesis of (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside involves several organic synthesis techniques. These include careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product.

Biological Applications and Research Findings

This compound is primarily used in scientific research, particularly in glycobiology and carbohydrate chemistry. It serves as a substrate or inhibitor in enzymatic reactions related to carbohydrate metabolism. The presence of the nitromethyl group influences its binding affinity to specific enzymes, making it a valuable tool for studying enzyme kinetics and mechanisms.

ApplicationDescription
Glycobiology ResearchUsed to study carbohydrate chemistry and biological processes.
Enzyme KineticsActs as a substrate or inhibitor to study enzyme mechanisms.
Carbohydrate MetabolismPlays a role in understanding metabolic pathways.

Potential Therapeutic Implications

While specific therapeutic applications for (4R,4S)-Benzyl-4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside are not detailed, related compounds have shown potential in studying diseases associated with glycosidase activity, such as lysosomal storage disorders and diabetes. The ability to modify glycosylation patterns makes these compounds valuable for investigating cellular processes and developing carbohydrate-based therapeutics.

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